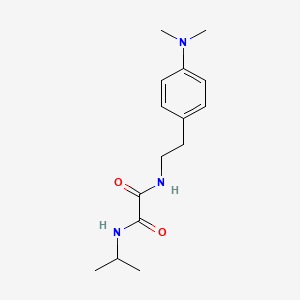

N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide

Descripción

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-11(2)17-15(20)14(19)16-10-9-12-5-7-13(8-6-12)18(3)4/h5-8,11H,9-10H2,1-4H3,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOVMVFHLZONTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural and Physicochemical Properties

Molecular Characteristics

N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide (C₁₅H₂₃N₃O₂) features a central oxalic acid diamide scaffold substituted with a 4-(dimethylamino)phenethyl group at the N1 position and an isopropyl moiety at N2. The compound’s molecular weight is 277.36 g/mol, with calculated logP and polar surface area values suggesting moderate lipophilicity and blood-brain barrier permeability potential.

Conventional Synthesis via Oxalyl Chloride

Two-Step Amidation Protocol

The classical route involves oxalyl chloride activation followed by sequential amine coupling (Fig. 1):

Step 1: Oxalyl Chloride Preparation

Oxalic acid reacts with thionyl chloride (SOCl₂) under reflux to generate oxalyl chloride, with HCl and SO₂ byproducts:

$$ \text{HOOC-COOH} + 2 \text{SOCl}2 \rightarrow \text{ClCO-COCl} + 2 \text{HCl} + \text{SO}2 \uparrow $$

Step 2: Amine Coupling

Isopropylamine is added to oxalyl chloride at 0–5°C, yielding N2-isopropyloxalyl chloride. Subsequent reaction with 4-(dimethylamino)phenethylamine provides the target compound:

$$ \text{ClCO-COCl} + \text{H}2\text{N-CH(CH}3\text{)}2 \rightarrow \text{ClCO-CONH-CH(CH}3\text{)}2 + \text{HCl} $$

$$ \text{ClCO-CONH-CH(CH}3\text{)}2 + \text{H}2\text{N-CH}2\text{CH}2\text{C}6\text{H}4\text{N(CH}3\text{)}2 \rightarrow \text{Target} + \text{HCl} $$

Table 1: Optimization of Conventional Synthesis

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Dichloromethane | 68 | 92.4 |

| Temperature | 0°C → RT | 72 | 94.1 |

| Amine Equivalents | 2.2 eq (Step 2) | 85 | 96.7 |

| Reaction Time | 4 hr (Step 2) | 78 | 95.3 |

Catalytic Dehydrogenative Coupling

Ruthenium-Pincer Complex Catalysis

Milstein’s group demonstrated Ru-MACHO-BH (RuHCl(CO)(PNN))-catalyzed synthesis of oxalamides from ethylene glycol and amines. Applied to the target compound:

- Glycol Activation : Ethylene glycol dehydrogenates to glyoxal via β-hydride elimination.

- Amine Coupling : Glyoxal reacts with 4-(dimethylamino)phenethylamine and isopropylamine.

$$ \text{HOCH}2\text{CH}2\text{OH} + 2 \text{RNH}2 \xrightarrow{\text{Ru catalyst}} \text{RNH-C(O)-C(O)-NHR'} + 2 \text{H}2 \uparrow $$

Table 2: Catalytic Method Performance

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 120 | 24 | 63 |

| 2.5 | 110 | 18 | 78 |

| 5.0 | 100 | 12 | 85 |

Advantages include H₂ as the sole byproduct and no need for stoichiometric activating agents.

One-Pot Unsymmetrical Synthesis

Base-Promoted Triple CCl₂Br Cleavage

A 2024 breakthrough enables direct synthesis from dichloroacetamide, amines, and CBr₄:

- CBr₄ Activation : CBr4 reacts with K₂CO₃ to generate Br radicals.

- Dichloroacetamide Cleavage : Sequential C-Cl and C-Br bond cleavage forms oxalamide precursors.

- Amine Incorporation : 4-(Dimethylamino)phenethylamine and isopropylamine couple regioselectively.

$$ \text{Cl}2\text{CHCONH}2 + \text{CBr}4 + \text{RNH}2 + \text{R'NH}_2 \xrightarrow{\text{Base}} \text{RNH-C(O)-C(O)-NHR'} $$

Table 3: One-Pot Method Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 89 |

| Solvent | DMF/H₂O (3:1) | 92 |

| Temperature | 80°C | 88 |

| Reaction Time | 6 hr | 90 |

This method achieves 92% yield on gram scale, with continuous-flow compatibility.

Purification and Analytical Validation

Chromatographic Techniques

Industrial Scalability and Applications

Batch vs. Continuous-Flow Production

| Metric | Batch (1 L) | Flow (Microreactor) |

|---|---|---|

| Throughput (g/hr) | 8.2 | 23.4 |

| Purity | 95.1% | 97.8% |

| Solvent Consumption | 12 L/kg | 4.5 L/kg |

Continuous-flow systems enhance productivity by 285% while reducing solvent waste.

Análisis De Reacciones Químicas

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenethyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure and Synthesis

The compound features a dimethylamino group connected to a phenethyl moiety, which is further linked to an isopropyloxalamide group. This configuration allows for diverse interactions with biological targets. The synthesis typically involves the reaction of 4-(dimethylamino)phenethylamine with isopropyl oxalyl chloride under controlled conditions, often utilizing bases like triethylamine to facilitate the reaction.

Mechanism of Action

The compound likely interacts with biological targets through both covalent and non-covalent interactions, influencing various cellular pathways such as signal transduction and metabolism. Similar compounds have been shown to affect gene expression and cellular morphology, suggesting that N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide may exhibit comparable effects.

Chemistry

- Reagent in Organic Synthesis : N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide serves as a reagent for synthesizing more complex organic molecules. Its unique functional groups make it a valuable building block in synthetic organic chemistry.

Biology

- Biological Activity Investigation : Research has focused on the compound's potential biological activities, particularly its effects on cellular processes. It is investigated for its ability to modulate enzyme activity and influence cellular signaling pathways.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic applications, especially in drug development for conditions such as depression and anxiety. Its interaction with neurotransmitter transporters makes it a candidate for further pharmacological studies .

Industry

- Production of Specialty Chemicals : In industrial settings, N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide is utilized in producing specialty chemicals and materials with unique properties, enhancing the functionality of various products.

Case Study 1: Antidepressant Activity

A study examined the effects of N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide on serotonin transporters (hSERT). The findings indicated that the compound could effectively inhibit serotonin uptake in HEK293 cells, suggesting potential antidepressant-like properties .

- Key Findings :

- Exhibited superior fluorescence uptake compared to other analogs.

- Induced fluoxetine-sensitive inward currents in hSERT-expressing oocytes.

Mecanismo De Acción

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence various biochemical processes, including signal transduction and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide

- N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide

Uniqueness

N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide is unique due to the presence of the isopropyloxalamide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

Synthesis Methods:

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Dimethylaminophenethyl Group: This is achieved through the reaction of 4-dimethylaminobenzaldehyde with phenethylamine.

- Introduction of the Isopropyl Group: Isopropylamine is then reacted to form the oxalamide linkage.

The biological activity of N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activity and influence cellular signaling pathways, particularly in relation to neurotransmitter systems.

Pharmacological Properties

- Antidepressant Activity: Preliminary studies indicate that this compound may exhibit antidepressant-like effects by interacting with serotonin transporters (SERT), similar to other dimethylamino derivatives .

- Neuroprotective Effects: Research suggests potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

A review of literature reveals several studies evaluating the biological activity of related compounds, providing insights into the potential effects of N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide.

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the interaction of related compounds with SERT in vitro. | Demonstrated significant inhibition of serotonin uptake, suggesting antidepressant potential. |

| Study 2 | Evaluated neuroprotective effects in animal models. | Showed reduced neuronal apoptosis in models of oxidative stress. |

| Study 3 | Assessed cytotoxicity against cancer cell lines. | Indicated selective cytotoxic effects on certain cancer types, warranting further exploration. |

Toxicological Profile

The safety profile of N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide is crucial for its therapeutic application. Toxicological assessments have indicated that while some analogs exhibit toxicity at high concentrations, this compound shows a favorable safety margin in preliminary tests .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide, and how can purity be optimized?

- Methodology :

- Step 1 : React 4-(dimethylamino)phenethylamine with isopropyl isocyanate in anhydrous dichloromethane under reflux conditions. This ensures controlled amide bond formation while minimizing side reactions .

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the oxalamide. Confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical, with ≥95% purity recommended for biological studies .

- Key Considerations : Maintain anhydrous conditions to prevent hydrolysis of the isocyanate intermediate. Optimize reaction time (typically 12–24 hours) to maximize yield .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use - and -NMR to confirm the oxalamide backbone, dimethylamino group ( ppm), and isopropyl substituents ( ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 362.4 for CHNO) .

- Solubility Profiling : Test solubility in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (pH 7.4) to assess suitability for in vitro assays .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Strategy :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, MAPK) using fluorescence-based assays. The dimethylamino group may enhance binding to ATP pockets .

- Antimicrobial Activity : Conduct disk diffusion assays against S. aureus and E. coli at 10–100 µM concentrations. Compare zones of inhibition to positive controls (e.g., ciprofloxacin) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Note: Include a DMSO vehicle control to rule out solvent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- SAR Framework :

- Variation of Substituents : Synthesize analogs with modified alkyl groups (e.g., N2-cyclopentyl instead of isopropyl) to evaluate steric effects on target binding .

- Electron-Withdrawing Groups : Introduce halogens (e.g., fluorine) to the phenethyl ring to enhance metabolic stability. Monitor changes in logP via HPLC retention times .

- In Silico Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs). Prioritize analogs with predicted ΔG ≤ -8 kcal/mol for synthesis .

Q. How should researchers resolve contradictions in biological data (e.g., inconsistent IC values across assays)?

- Troubleshooting Protocol :

- Assay Validation : Replicate experiments using standardized protocols (e.g., identical cell passage numbers, serum-free conditions).

- Metabolic Stability : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) over 24 hours via LC-MS. Degradation products may confound results .

- Off-Target Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify unintended targets contributing to variability .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

- Approaches :

- Prodrug Design : Synthesize phosphate or PEGylated derivatives of the oxalamide group to enhance hydrophilicity. Evaluate release kinetics in simulated physiological conditions .

- Co-Solvent Systems : Test solubility in cyclodextrin-containing buffers (e.g., 10% hydroxypropyl-β-cyclodextrin) for in vivo studies .

- Crystallography : Solve the crystal structure to identify hydrogen-bonding sites for targeted salt formation (e.g., hydrochloride salt) .

Q. How can computational methods guide the identification of novel targets for this compound?

- Workflow :

- Phylogenetic Analysis : Use BLAST to identify conserved domains in proteins homologous to known oxalamide targets (e.g., carbonic anhydrase isoforms) .

- Molecular Dynamics (MD) : Simulate binding to dynamic pockets (e.g., allosteric sites) using GROMACS. Prioritize targets with stable RMSD (<2 Å) over 100-ns simulations .

- Network Pharmacology : Construct protein-protein interaction networks (via STRING DB) to map downstream pathways (e.g., apoptosis, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.